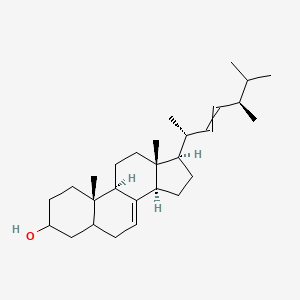

Ergosta-7,22-dien-3-ol

描述

Structure

3D Structure

属性

分子式 |

C28H46O |

|---|---|

分子量 |

398.7 g/mol |

IUPAC 名称 |

(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/t19-,20+,21?,22?,24+,25-,26-,27-,28+/m0/s1 |

InChI 键 |

QOXPZVASXWSKKU-ICUQLCECSA-N |

手性 SMILES |

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(C4)O)C)C |

规范 SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |

同义词 |

ergosta-7,22-dien-3-ol ergosta-7,22-dien-3-ol, (3beta,22E)-isomer ergosta-7,22-dien-3-ol, (3beta,5alpha,6alpha,22E)-isome |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies of Ergosta 7,22 Dien 3 Ol

Fungal Sources and Distribution

Fungi are a principal source of Ergosta-7,22-dien-3-ol, where it is a key component of the fungal cell membrane. Its distribution is widespread among various fungal taxa.

The genus Ganoderma, renowned in traditional medicine, is a rich source of this compound. This compound has been identified in numerous species within this genus, often alongside other structurally related sterols and triterpenoids. researchgate.netscielo.org.mx Its isolation from the fruiting bodies of these fungi is well-documented. Species of Ganoderma reported to contain this compound include Ganoderma lucidum, G. amboinense, G. carnosum, G. tsugae, G. applanatum, G. neo-japonicum, G. lipsiense, and G. australe. researchgate.netscielo.org.mx The presence of this sterol, sometimes referred to as stella sterol, has been confirmed through spectroscopic analysis of extracts from these fungi. scielo.org.mx

Table 1: Presence of this compound in Ganoderma Species

| Ganoderma Species | Presence of this compound Confirmed |

| G. lucidum | Yes researchgate.netscielo.org.mx |

| G. amboinense | Yes researchgate.netscielo.org.mx |

| G. carnosum | Yes researchgate.netscielo.org.mx |

| G. tsugae | Yes researchgate.net |

| G. applanatum | Yes researchgate.netscielo.org.mx |

| G. neo-japonicum | Yes researchgate.net |

| G. lipsiense | Yes researchgate.netscielo.org.mx |

| G. australe | Yes researchgate.netscielo.org.mx |

| G. annulare | Yes researchgate.net |

| G. pfeifferi | Yes researchgate.net |

This compound is not limited to medicinal fungi; it is also found in edible basidiomycetes. For instance, it has been isolated from the fruiting bodies of Hygrophorus russula. researchgate.netnih.gov Research on Hygrophorus russula has led to the isolation of several ergosterol (B1671047) derivatives, including triol and tetraol forms of ergosta-7,22-diene. koreascience.kr Similarly, the macrofungus Omphalia lapidescens, used in traditional Chinese medicine, is another source of this sterol. nih.govmdpi.com The isolation from these mushrooms typically involves solvent extraction and subsequent chromatographic purification.

Beyond Ganoderma and the specified edible mushrooms, this compound has been identified in other fungal genera. For example, it has been isolated from Lasiosphaera fenzlii. biocrick.com The general methodology for its isolation from fungal material involves the extraction of dried and powdered fungal bodies with solvents like methanol (B129727) or chloroform, followed by fractionation using techniques such as column chromatography to separate the individual sterol compounds.

Marine Organism Sources

The marine environment is another significant source of this compound, where it has been identified in both invertebrates and sponges.

The echinoderm Marthasterias glacialis, commonly known as the spiny sea star, has been shown to contain this compound. plos.orgresearchgate.netnih.gov Lipidomic profiling of this organism revealed that sterols are one of the major classes of compounds present, with this compound being a predominant unsaturated sterol. nih.gov Studies have isolated this compound from extracts of M. glacialis to investigate its biological properties. nih.govup.pt Another echinoderm, the crown-of-thorns starfish (Acanthaster planci), is also reported to contain various sterols, with some studies indicating the presence of related ergostane-type compounds. pensoft.net

Marine sponges are well-known for producing a diverse array of secondary metabolites. The marine sponge Dysidea avara has been identified as a source of a related compound, Ergosta-14,22-dien-3-ol. brieflands.comresearchgate.net While the specific isomer is different, this finding highlights that the ergostane (B1235598) skeleton is present in this marine sponge. The isolation process from sponges often involves collection, extraction with organic solvents, and chromatographic separation to yield pure compounds.

Table 2: this compound in Marine Sources

| Marine Organism | Species | Class | Presence of this compound Confirmed |

| Spiny Sea Star | Marthasterias glacialis | Asteroidea (Echinoderm) | Yes plos.orgnih.gov |

| Crown-of-Thorns Starfish | Acanthaster planci | Asteroidea (Echinoderm) | Related sterols present pensoft.net |

| Marine Sponge | Dysidea avara | Demospongiae | Ergosta-14,22-dien-3-ol present brieflands.comresearchgate.net |

Occurrence in Algae

This compound, specifically the (22E)-5α-ergosta-7,22-dien-3β-ol isomer, has been identified as a sterol component in certain freshwater microalgae. nih.gov Its presence has been documented in species such as Chlamydomonas reinhardtii and Chlamydomonas globosa. nih.gov While more widely known as a fungal sterol, its detection in algae underscores the diversity of sterol profiles across different eukaryotic organisms. The occurrence of this compound is not limited to primary producers; it has also been noted in organisms that feed on or live in close association with algae.

| Algal Species | Compound Variant | Reference |

| Chlamydomonas reinhardtii | (22E)-5α-ergosta-7,22-dien-3β-ol | nih.gov |

| Chlamydomonas globosa | (22E)-5α-ergosta-7,22-dien-3β-ol | nih.gov |

| Odontella aurita (single-celled alga) | (3β,5α,8α,22E,24R)-Epidioxy-23,24-dimethylcholesta-6,22-dien-3-ol (a related derivative) | pensoft.net |

Extraction and Purification Techniques

The isolation of this compound from natural sources is a multi-step process that involves initial solvent extraction followed by various chromatographic techniques to achieve high purity.

Chromatographic Separation Methods

Chromatography is the cornerstone of purifying this compound from complex biological extracts.

Column chromatography (CC) is extensively used for the initial fractionation and purification of this compound. Silica (B1680970) gel is the most common stationary phase employed in this process. biocrick.comphcogres.comresearchgate.net Researchers typically apply the crude extract to a silica gel column and elute with a gradient of solvents, progressively increasing in polarity. Common solvent systems include mixtures of hexane (B92381), chloroform, and ethyl acetate (B1210297). biocrick.comphcogres.com For instance, a step-wise elution might begin with a non-polar solvent like hexane and gradually introduce more polar solvents like ethyl acetate to separate compounds based on their polarity. researchgate.net In some protocols, Sephadex LH-20 is also used, which separates molecules based on size and polarity, often as a subsequent purification step after initial silica gel chromatography. nih.govnih.gov This repeated use of column chromatography with different solvent systems is crucial for isolating the target sterol from other closely related compounds. biocrick.com

| Study/Source | Chromatographic Method | Solvent System Examples | Reference |

| Ganoderma oerstedii | Silica Gel Column Chromatography | n-Hexane:Ethyl Acetate (9:1) | researchgate.net |

| Ganoderma sinense | Silica Gel & Sephadex LH-20 CC | Chloroform fraction of Ethanol extract | nih.gov |

| Sargassum glaucescens | Silica Gel & Sephadex LH-20 CC | Hexane:Chloroform (2:8), Chloroform:Ethyl Acetate (19:1, 8:2) | phcogres.com |

| Ganoderma philippii | Silica Gel & Sephadex LH-20 CC | Not specified | nih.gov |

Following initial purification by column chromatography, High-Performance Liquid Chromatography (HPLC) is often employed to achieve a higher degree of purity. While specific, detailed HPLC protocols for this compound are not extensively published, its use is a standard and logical step in the purification of natural products. Reversed-phase HPLC, with stationary phases like C18 and mobile phases typically consisting of methanol, acetonitrile, and water mixtures, is a common strategy for separating sterols. This technique offers higher resolution and is instrumental in separating isomers and other structurally similar impurities that may co-elute during column chromatography. The use of HPLC for purifying related fungal steroids has been documented, supporting its applicability for obtaining highly pure this compound. researchgate.net

Solvent Extraction Protocols

The initial step in isolating this compound from algal or fungal biomass is solvent extraction. The choice of solvent is critical for efficiently extracting sterols while minimizing the co-extraction of unwanted compounds. Methanol is a frequently used solvent for the initial extraction from dried and powdered biomass. phcogres.comsmolecule.com Other solvents such as acetone (B3395972) are also employed. smolecule.com

A common protocol involves the maceration or percolation of the dried material with the chosen solvent at room temperature for an extended period. pensoft.net This process is often repeated multiple times to ensure exhaustive extraction. pensoft.net The resulting crude extract is then concentrated under reduced pressure. Subsequently, a liquid-liquid partitioning or fractionation step is often performed. This involves dissolving the crude extract in a water-methanol mixture and sequentially partitioning it with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. biocrick.comresearchgate.net This fractionation separates compounds into broad polarity classes, with sterols like this compound typically concentrating in the less polar fractions (e.g., hexane or chloroform). nih.govbiocrick.com

| Solvent | Extraction Method | Source Material | Reference |

| Methanol | Percolation | Sargassum glaucescens (dried algae) | phcogres.com |

| Methanol, Hexane, Chloroform | Sequential Maceration | Ganoderma oerstedii (lyophilized) | biocrick.comresearchgate.net |

| Acetone or Methanol | General Solvent Extraction | Fungi and marine organisms | smolecule.com |

| Ethanol | - | Ganoderma sinense | nih.gov |

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a powerful strategy used to isolate bioactive compounds, including this compound. This approach involves systematically testing the biological activity of fractions obtained during the separation process. The fractions that show the desired activity are then subjected to further purification. This method is particularly useful when the goal is to identify the specific compound responsible for a biological effect observed in a crude extract.

For example, an extract from the echinoderm Marthasterias glacialis demonstrated anti-inflammatory properties. innovationnewsnetwork.com Through bioassay-guided fractionation, this compound was identified as one of the active constituents responsible for these effects. innovationnewsnetwork.comnih.gov Similarly, this approach has been applied to isolate cytotoxic ergosterol derivatives from fungi, where fractions are tested for their ability to inhibit cancer cell growth. koreascience.kr This targeted approach not only facilitates the isolation of active compounds but also provides a direct link between the purified molecule and its biological function. researchgate.net

Biosynthesis and Metabolic Pathways of Ergosta 7,22 Dien 3 Ol

Position within the Ergosterol (B1671047) Biosynthetic Pathway

Ergosta-7,22-dien-3-ol is a key intermediate in the later stages of the ergosterol biosynthetic pathway, which is extensively studied in organisms like the yeast Saccharomyces cerevisiae and fungi of the family Ceratocystidaceae. nih.govmdpi.comoup.com The synthesis of ergosterol from its initial precursor, lanosterol (B1674476), involves numerous enzymatic steps, including demethylations, isomerizations, desaturations, and reductions.

This compound emerges after the initial modifications of the lanosterol core structure. Isotope tracer studies in yeast have demonstrated that its formation is part of a complex, sometimes branching, late-stage pathway. nih.govoup.com Under conditions of limited oxygen supply, for instance, there is an observed accumulation of precursors like ergosta-7,24(28)-dien-3β-ol, which are subsequently converted over time to ergost-7-en-3β-ol and then to ergosta-7,22-dien-3β-ol. nih.govoup.com This positions this compound as a direct precursor to ergosterol, representing one of the final sterol structures before the pathway's completion. portlandpress.comimperial.ac.uk The metabolic flow through this intermediate can be influenced by environmental factors, particularly oxygen availability, which suggests that fungi can utilize alternative routes to synthesize their essential sterols. nih.govoup.com

Enzyme-Catalyzed Steps in its Formation

The direct synthesis of this compound is a result of a desaturation reaction that introduces a double bond into the sterol's side chain. This specific transformation is catalyzed by a key enzyme.

The formation of this compound from its immediate precursor, ergost-7-en-3β-ol, is catalyzed by the enzyme C-22 sterol desaturase, encoded by the ERG5 gene in yeast. uniprot.orgyeastgenome.orgyeastgenome.org This enzyme, a member of the cytochrome P450 family, is responsible for creating a double bond between carbon 22 and carbon 23 of the sterol side chain. yeastgenome.orgyeastgenome.org This enzymatic step is critically dependent on the presence of molecular oxygen. nih.govoup.com Studies under strictly anaerobic conditions have confirmed that the introduction of this Δ²² double bond is inhibited, halting the pathway at earlier intermediates. nih.govoup.com

Table 1: Enzyme-Catalyzed Formation of this compound

| Reaction | Precursor | Product | Enzyme | Requirements |

|---|---|---|---|---|

| C-22 Desaturation | Ergost-7-en-3β-ol | This compound | C-22 Sterol Desaturase (ERG5) | Oxygen |

Precursor Roles in Sterol Synthesis

The primary and most well-documented role of this compound is to serve as the penultimate precursor in one of the main pathways leading to ergosterol. portlandpress.comimperial.ac.uk

The metabolic conversion of this compound to ergosterol (ergosta-5,7,22-trien-3-ol) involves the introduction of a final double bond into the sterol's B-ring. This reaction is carried out by the enzyme C-5 sterol desaturase, which is encoded by the ERG3 gene. uniprot.orgwikipedia.orgyeastgenome.org This enzyme creates a double bond between carbons 5 and 6. uniprot.orgwikipedia.org The completion of this step yields the final ergosterol molecule, which is then integrated into fungal cell membranes to regulate fluidity and permeability.

Table 2: Precursor Role of this compound

| Starting Compound | Product | Enzyme | Pathway Step |

|---|---|---|---|

| This compound | Ergosterol (Ergosta-5,7,22-trien-3-ol) | C-5 Sterol Desaturase (ERG3) | Final desaturation to form ergosterol |

Metabolic Transformations and Derivatives

While its main pathway leads to ergosterol, this compound can also be shunted into other metabolic routes, leading to the formation of various derivatives. These transformations have been observed in different organisms and can result in compounds with distinct structures and biological activities.

Oxidation: The 3β-hydroxyl group of this compound can be oxidized to form the corresponding ketone, Ergosta-7,22-dien-3-one. nih.govbiocrick.combiosynth.com This derivative has been isolated from several species of Ganoderma mushrooms and can be utilized by certain yeast mutants, indicating it can be part of active metabolic processes. nih.govpnas.org In some bacteria like Nocardia erythropolis, biotransformation of this compound yields Ergosta-7,22-dien-3-one as a product. nih.gov

Further Oxidation and Hydroxylation: More complex modifications can occur. For example, biotransformation by Nocardia erythropolis can also lead to the formation of ergosta-7,22-dien-17α-ol-3-one, involving oxidation at both the C-3 and C-17 positions. nih.gov

Table 3: Known Metabolic Derivatives of this compound

| Parent Compound | Derivative | Metabolic Transformation | Organism/Context |

|---|---|---|---|

| This compound | Ergosta-7,22-dien-3-one | Oxidation of 3β-hydroxyl group | Ganoderma species, Nocardia erythropolis nih.govbiocrick.com |

| This compound | Ergosta-7,22-dien-17α-ol-3-one | Oxidation at C-3 and hydroxylation at C-17 | Nocardia erythropolis nih.gov |

Biological Functions and Mechanistic Investigations of Ergosta 7,22 Dien 3 Ol

Roles in Cellular Membrane Dynamics and Integrity

As a sterol, Ergosta-7,22-dien-3-ol is an integral component of cellular membranes, where it is believed to play a crucial role in maintaining their structure and function. smolecule.commdpi.com

Sterols like ergosterol (B1671047) and its derivatives are essential for regulating the fluidity of cell membranes. mdpi.com They insert themselves between the phospholipid molecules that form the basic structure of the membrane, influencing the movement and packing of these lipids. This modulation of fluidity is critical for various cellular functions, including signaling and transport across the membrane. While the specific impact of this compound on membrane fluidity is a subject of ongoing research, its structural similarity to other well-studied sterols suggests a significant role in this process.

Modulation of Apoptotic Pathways

Recent studies have highlighted the potential of this compound to influence apoptosis, or programmed cell death, a critical process for tissue homeostasis and the elimination of damaged cells.

Research has demonstrated that this compound can induce cell cycle arrest, a key mechanism preceding apoptosis. nih.govnih.gov In a study involving a lipophilic extract from the starfish Marthasterias glacialis, this compound was identified as the compound responsible for causing cell cycle arrest in the G0/G1 phase in human neuroblastoma (SH-SY5Y) cells. nih.govup.pt This effect was observed independently of other components in the extract, highlighting the specific activity of this sterol. nih.gov The induction of cell cycle arrest prevents the proliferation of cells, which can be a crucial step in the anti-cancer effects of certain compounds. smolecule.com

Table 1: Effect of this compound on Cell Cycle in SH-SY5Y Cells

Data derived from a study on a purified extract containing this compound. nih.gov

Table 2: Caspase Activity in SH-SY5Y Cells Treated with Components of M. glacialis Extract

Data adapted from research on the effects of a lipophilic extract and its components. nih.gov

The endoplasmic reticulum (ER) plays a crucial role in cellular homeostasis, and disturbances in its function can lead to ER stress and trigger apoptosis. One of the key mediators of ER stress-induced apoptosis is the transcription factor CHOP (CCAAT/-enhancer-binding protein homologous protein). nih.govnih.gov Studies have indicated that while the primary inducer of CHOP-mediated ER stress in the Marthasterias glacialis extract was palmitic acid, this compound was part of the complex mixture that led to these effects. nih.govnih.gov Furthermore, in the context of inflammation, this compound has been shown to be the most active compound in preventing CHOP-mediated ER stress in macrophages. researchgate.netplos.org This suggests that this compound may have a modulatory role in the ER stress response, potentially contributing to cellular outcomes under different conditions. researchgate.net

Impact on DNA Fragmentation and Apoptotic Cell Demise

This compound and its derivatives have been shown to be potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous or damaged cells. A key hallmark of apoptosis is the fragmentation of genomic DNA.

Research has demonstrated that extracts containing this compound can trigger apoptotic processes across various cancer cell lines. In studies involving human neuroblastoma (SH-SY5Y) and breast cancer (MCF-7) cells, a lipophilic extract from the starfish Marthasterias glacialis, rich in this sterol, induced morphological changes consistent with apoptosis, such as chromatin condensation. nih.govresearchgate.net Further investigation revealed that while other components of the extract contributed to the apoptotic effect, this compound was specifically responsible for inducing cell cycle arrest, a precursor to apoptosis. nih.gov

Similarly, derivatives of this compound have shown pronounced effects. A semi-synthetic derivative, (22E)-ergosta-7,22-dien-5α-hydroxy-3,6-dione, led to a significant increase in DNA fragmentation in both androgen-sensitive (LNCaP) and androgen-insensitive (DU-145) human prostate cancer cells, as confirmed by COMET and TUNEL assays. researchgate.net Another related compound, ergosta-7,22-diene-2β,3α,9α-triol (EGDT), isolated from the mushroom Ganoderma lucidum, activated the apoptotic process in human myelocytic leukemia (HL-60) cells, which included DNA fragmentation and the activation of caspase-3. nih.gov

Table 1: Effect of this compound and Related Compounds on Apoptosis and DNA Fragmentation

| Compound/Extract | Cell Line | Observed Effects | Reference |

|---|---|---|---|

| Marthasterias glacialis extract (containing this compound) | SH-SY5Y (Neuroblastoma) | Cell cycle arrest, chromatin condensation (apoptosis) | nih.govresearchgate.net |

| Marthasterias glacialis extract (containing this compound) | MCF-7 (Breast Cancer) | Chromatin condensation (apoptosis) | nih.gov |

| (22E)-ergosta-7,22-dien-5α-hydroxy-3,6-dione | LNCaP & DU-145 (Prostate Cancer) | Significant DNA fragmentation | researchgate.net |

| Ergosta-7,22-diene-2β,3α,9α-triol (EGDT) | HL-60 (Leukemia) | DNA fragmentation, Caspase-3 activation | nih.gov |

| Pyropolyporus fomentarius extract (containing Ergosta-7,22-dien-3β-ol) | S180 (Murine Sarcoma) | DNA damage and fragmentation | semanticscholar.org |

Upregulation of Tumor Suppressor Proteins (e.g., P53 protein)

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle and inducing apoptosis. Evidence suggests that compounds from the ergostane (B1235598) family can modulate the expression of this key protein.

While direct studies on this compound are limited, research on closely related isomers provides strong indications of its potential mechanism. For instance, Ergosta-14,22-dien-3-ol was found to significantly increase the expression of the p53 protein in Jurkat/E6-1 (leukemia) cell lines. brieflands.com This upregulation of p53 suggests a potential pathway for its anti-cancer activity, as p53 activation can halt the proliferation of cancer cells and trigger their demise. brieflands.com Although this study focused on a different isomer, it highlights a common mechanism for this class of sterols. General studies on mushroom extracts containing a mixture of sterols, including Ergosta-7,22-dien-3β-ol, have also noted changes in p53 protein levels, further supporting this connection. sci-hub.ru

Table 2: Effect of Ergostane Sterols on p53 Expression

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Ergosta-14,22-dien-3-ol | Jurkat/E6-1 (Leukemia) | Significant increase in p53 expression | brieflands.com |

Regulation of Inflammatory Responses

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and the expression of inflammatory molecules.

Influence on Pro-inflammatory Cytokine and Mediator Expression (e.g., COX-2, iNOS, IL-6)

Chronic inflammation is characterized by the overproduction of pro-inflammatory mediators. This compound has been shown to effectively suppress several of these key markers. In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a model for inflammation, this compound markedly reduced the protein levels of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing the inflammatory mediator nitric oxide (NO). researchgate.netplos.org

Furthermore, this sterol was found to downregulate the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), both central players in the inflammatory cascade. researchgate.netplos.orgnih.gov Research has established that this compound is often the most active single compound in extracts from marine organisms like Marthasterias glacialis in producing these anti-inflammatory effects. researchgate.netplos.orgnih.gov

Table 3: Impact of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | Effect | Reference |

|---|---|---|

| iNOS (inducible nitric oxide synthase) | Marked reduction in protein levels | researchgate.netplos.org |

| COX-2 (Cyclooxygenase-2) | Downregulation of expression | researchgate.netplos.orgnih.gov |

| IL-6 (Interleukin-6) | Downregulation of expression | researchgate.netplos.orgnih.gov |

| NO (Nitric Oxide) | Lowered production levels | plos.org |

Inhibition of NF-κB Activation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In an inactive state, it is held in the cytoplasm by an inhibitory protein called IκB-α. Upon inflammatory stimulus, IκB-α is degraded, allowing NF-κB to enter the nucleus and activate the genes for pro-inflammatory proteins like COX-2, iNOS, and various cytokines.

This compound exerts a significant portion of its anti-inflammatory effect by intervening in this pathway. Studies have shown that it prevents the degradation of the IκB-α inhibitor protein. researchgate.netresearchgate.net By stabilizing IκB-α, this compound effectively blocks the activation and nuclear translocation of NF-κB, thereby shutting down the subsequent expression of a wide array of inflammatory genes. researchgate.netplos.orgnih.gov

Immunomodulatory Activities

Beyond its anti-inflammatory and pro-apoptotic functions, related ergostane compounds have been shown to directly modulate the activity of the innate immune system.

Stimulation of Toll-like Receptor (TLR) Expression

Toll-like receptors (TLRs) are a class of proteins that play a key role in the innate immune system by recognizing pathogens. Interestingly, a closely related compound, Ergosta-7,22-dien-3-one , which has a ketone group at the C-3 position instead of the hydroxyl group found in this compound, has demonstrated pro-inflammatory and immune-stimulating properties.

In studies on J774A.1 macrophage cells, Ergosta-7,22-dien-3-one was found to induce the gene expression and production of TLRs. researchgate.netresearchgate.netnih.gov This stimulation of TLRs was part of a broader pro-inflammatory response that also included the production of nitric oxide and various cytokines and chemokines. researchgate.netnih.gov This activity suggests potential applications for Ergosta-7,22-dien-3-one as a biological response modifier or adjuvant. It is crucial to note that this stimulatory effect on TLRs is documented for the ketone form (-one) of the molecule and contrasts with the predominantly anti-inflammatory effects observed for the alcohol form (-ol). researchgate.netresearchgate.net

Inhibition of Nitric Oxide Production

Contrary to inducing nitric oxide (NO), research indicates that this compound exhibits inhibitory effects on NO production, particularly in inflammatory contexts. In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to mimic inflammation, this compound has demonstrated a capacity to reduce NO levels. plos.orgnih.gov For instance, at a concentration of 25 µM, this compound was capable of lowering NO levels by 20%. plos.org This anti-inflammatory action is significant as excessive NO production is a hallmark of various inflammatory diseases. nih.gov

The mechanism behind this reduction in NO is linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large quantities of NO during inflammation. plos.orgnih.gov The sterol's ability to suppress the expression of the iNOS protein is a key part of its anti-inflammatory profile. plos.org

Furthermore, a purified fraction of the Korean horse mussel, Modiolus modiolus, which contains this compound (3β,5α,22E) as a main component (13.0%), exhibited potent anti-inflammatory activity by inhibiting NO production in a dose-dependent manner, with an IC50 value of 9.6 µg/mL. nih.gov This was achieved without any cytotoxic effects on the macrophage cells. nih.gov

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-activated RAW 264.7 Macrophages

| Compound/Extract | Concentration | Effect on NO Production | Reference |

|---|---|---|---|

| This compound | 25 µM | 20% reduction | plos.org |

| Horse Mussel Extract (containing 13.0% this compound) | IC50: 9.6 µg/mL | 50% inhibition | nih.gov |

Modulation of Chemokine and Cellular Adhesion Molecule Production

The modulatory effects of this compound on chemokines and cellular adhesion molecules are primarily understood through its influence on key inflammatory signaling pathways. The activation of nuclear factor kappa B (NF-κB) is a critical step in the inflammatory process, leading to the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. semanticscholar.org

Studies have shown that this compound can interfere with this pathway. plos.orgnih.gov While direct measurements of a broad spectrum of chemokines and adhesion molecules for this specific sterol are limited in the provided research, its impact on upstream regulators like NF-κB and on certain pro-inflammatory markers like Interleukin-6 (IL-6) has been documented. plos.orgnih.gov For example, in a study on the anti-inflammatory effects of compounds from the echinoderm Marthasterias glacialis, this compound was identified as the most active single compound in modulating the inflammatory markers being studied. nih.govresearchgate.net

The closely related compound, ergosta-7,22-dien-3-one, has been shown to induce the production of various chemokines (such as CXCL8, CCL3, CCL4, CCL5, and CXCL10) and cellular adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) in J774A.1 macrophage cells. nih.govresearchgate.netresearchgate.netresearchgate.net This highlights the immunomodulatory potential within this class of compounds, though the specific profile of this compound may differ.

Synergistic Biological Effects with Other Natural Products

This compound has demonstrated synergistic biological effects when combined with other natural products, particularly unsaturated fatty acids. Research on the anti-inflammatory properties of compounds from the starfish Marthasterias glacialis revealed that while this compound was the most active individual compound, the maximum anti-inflammatory effect was achieved when it was tested in combination with other major compounds from the extract. plos.orgnih.gov

This synergistic activity was observed in the reduction of LPS-induced NO levels in RAW 264.7 macrophages. plos.org When this compound (25 µM) was combined with cis-11-eicosenoic acid (35 µM) and cis-11,14-eicosadienoic acid (10 µM), the mixture resulted in a 30% decrease in NO levels, which was a more significant reduction than that caused by any of the compounds individually. plos.org

Table 2: Synergistic Anti-inflammatory Effects of this compound with Unsaturated Fatty Acids

| Compound(s) | Concentration(s) | % Reduction in LPS-induced NO Levels | Reference |

|---|---|---|---|

| cis-11-eicosenoic acid | 35 µM | 10% | plos.org |

| cis-11,14-eicosadienoic acid | 10 µM | 20% | plos.org |

| This compound | 25 µM | 20% | plos.org |

| Combination of all three compounds | As above | 30% | plos.org |

Derivatives, Analogs, and Structure Activity Relationship Studies of Ergosta 7,22 Dien 3 Ol

Structural Modifications and Their Biological Impact

The biological activity of ergostane-type steroids is intricately linked to their molecular structure. Modifications at various positions on the steroid nucleus and the side chain can significantly alter their therapeutic potential.

Key structural features that influence the biological activity of Ergosta-7,22-dien-3-ol derivatives include:

The C3 Position: The functional group at the C3 position is crucial for activity. For instance, the presence of a hydroxyl group (-OH) at this position, as seen in this compound, versus a ketone group (=O) in Ergosta-7,22-dien-3-one, can lead to differences in biological effects.

The Steroid Nucleus: The degree of unsaturation and the presence of functional groups within the tetracyclic ring system are critical. For example, the introduction of a peroxide bridge between C5 and C8, forming ergosterol (B1671047) peroxide, has been shown to be a key pharmacophore for enhanced cytotoxic activity compared to ergosterol.

The Side Chain: Alterations in the side chain can also modulate biological activity.

Studies have shown that the introduction of an epoxy group into the tetracyclic skeleton of ergosterol derivatives tends to increase their cytotoxic properties. nih.gov Furthermore, the formation of esters or other adducts at the C3-hydroxyl group can modify the compound's solubility and bioavailability, which in turn affects its biological activity. nih.gov

Comparison with Closely Related Ergosterols (e.g., Ergosta-7,22-dien-3-one, Ergosterol)

A comparative analysis of this compound with its close relatives, Ergosta-7,22-dien-3-one and Ergosterol, reveals important structure-activity relationships. While both this compound and Ergosta-7,22-dien-3-one have been isolated from various fungi, their biological activities can differ. nih.govresearchgate.netresearchgate.net

Ergosterol (ergosta-5,7,22-trien-3β-ol) is a well-studied ergostane (B1235598) with a broad range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. researchgate.netmdpi.com It has been shown to inhibit the growth of various cancer cell lines, such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). researchgate.net

Ergosta-7,22-dien-3-one, with a ketone group at the C3 position, is also a common fungal metabolite. nih.gov While direct comparative studies on the cytotoxicity of this compound and Ergosta-7,22-dien-3-one are limited, the functional group at C3 is known to influence biological activity.

| Compound | Key Structural Difference from this compound | Reported Biological Activities |

|---|---|---|

| Ergosta-7,22-dien-3-one | Ketone group at C3 instead of a hydroxyl group. | Isolated from various fungi; specific comparative cytotoxicity data with the -3-ol version is limited in available literature. nih.govresearchgate.netresearchgate.net |

| Ergosterol | Additional double bond at C5. | Anticancer, anti-inflammatory, antioxidant. researchgate.netmdpi.com Inhibits growth of HepG2 and MDA-MB-231 cells. researchgate.net |

Biological Activity of Synthesized Derivatives (e.g., Ergosterol Peroxide, Ergosta-7,22-dien-5α-hydroxy-3,6-dione)

The synthesis of derivatives of this compound has led to the discovery of compounds with enhanced and sometimes novel biological activities.

Ergosterol Peroxide (5α,8α-epidioxyergosta-6,22-dien-3β-ol) is a prominent derivative that has demonstrated significant cytotoxic potential against a wide range of cancer cells. nih.gov Its peroxide bridge is considered a critical feature for its anticancer activity. nih.gov Ergosterol peroxide has been shown to induce apoptosis in various cancer cell lines and can also exhibit anti-inflammatory and other biological effects. nih.govbohrium.com

(22E)-Ergosta-7,22-dien-5α-hydroxy-3,6-dione is a semisynthetic derivative that has shown potent pro-apoptotic activity in human prostate cancer cells. nih.gov Studies have indicated that this compound can inhibit the growth of both androgen-sensitive (LNCaP) and androgen-insensitive (DU-145) prostate cancer cells. nih.gov Its activity was found to be more potent than that of ergosterol peroxide in the same study. nih.gov

| Synthesized Derivative | Key Structural Feature | Observed Biological Activity | Affected Cancer Cell Lines |

|---|---|---|---|

| Ergosterol Peroxide | 5α,8α-peroxide bridge | Cytotoxic, pro-apoptotic, anti-inflammatory. nih.govnih.govbohrium.com | Various cancer cell lines. nih.gov |

| (22E)-Ergosta-7,22-dien-5α-hydroxy-3,6-dione | 5α-hydroxy and 3,6-dione groups | Potent pro-apoptotic and growth inhibitory effects. nih.gov | LNCaP and DU-145 (prostate cancer). nih.gov |

Mechanistic Differences Among Analogs

The diverse biological activities of this compound derivatives stem from their varied mechanisms of action.

Ergosterol has been shown to exert its anticancer effects through multiple pathways. It can induce apoptosis and has been noted to act as a ligand for the androgen receptor, which may explain its differential effects on androgen-dependent and -independent prostate cancer cells. nih.gov In some cancer cells, it can have pro-oxidant properties. nih.gov

Ergosterol Peroxide is known to induce apoptosis, and its mechanism is often linked to the generation of reactive oxygen species (ROS). nih.gov The peroxide bridge is believed to play a key role in this process.

The pro-apoptotic activity of (22E)-Ergosta-7,22-dien-5α-hydroxy-3,6-dione in prostate cancer cells has been demonstrated to involve the induction of caspase-3 activity and significant DNA fragmentation. nih.gov

Advanced Analytical Techniques for Characterization and Quantification of Ergosta 7,22 Dien 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural determination of Ergosta-7,22-dien-3-ol. Through ¹H-NMR, ¹³C-NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the carbon skeleton and the stereochemistry of the molecule can be meticulously mapped.

¹H-NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, key signals include a multiplet around δ 3.59 ppm, characteristic of the proton attached to the carbon bearing the hydroxyl group (H-3). Olefinic protons of the two double bonds at C-7 and C-22 are also clearly visible. The proton at C-7 typically appears as a doublet of doublets around δ 5.17 ppm. The protons on the C-22/C-23 double bond are observed as distinct multiplets, often between δ 5.15 and 5.25 ppm. The numerous methyl groups of the sterol structure give rise to characteristic singlets and doublets in the upfield region (δ 0.5-1.1 ppm).

¹³C-NMR and DEPT: The ¹³C-NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of this compound shows 28 distinct carbon signals. The carbons involved in the double bonds (C-7, C-8, C-22, C-23) resonate in the downfield region, typically between δ 119 and 142 ppm. The carbon atom attached to the hydroxyl group (C-3) is observed around δ 71-72 ppm. DEPT experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between methine (-CH), methylene (-CH₂), and methyl (-CH₃) groups, which aids in the definitive assignment of each carbon signal. For instance, DEPT-135 shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons are absent.

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | DEPT-135 |

|---|---|---|---|

| 3 | ~71.1 | ~3.59 (m) | CH |

| 7 | ~119.7 | ~5.17 (dd) | CH |

| 8 | ~139.6 | - | C |

| 22 | ~135.5 | ~5.18 (dd) | CH |

| 23 | ~132.0 | ~5.22 (dd) | CH |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. pensoft.netresearchgate.net A prominent, broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. pensoft.netresearchgate.net The presence of carbon-carbon double bonds (C=C) in the sterol ring and the side chain is confirmed by a stretching vibration band around 1640-1680 cm⁻¹. pensoft.netresearchgate.net Additionally, strong bands corresponding to C-H stretching of aliphatic methyl and methylene groups are visible in the 2850-3000 cm⁻¹ range. pensoft.netresearchgate.netlibretexts.org

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2850-3000 | C-H stretch | Aliphatic (-CH, -CH₂, -CH₃) |

| 1640-1680 | C=C stretch | Alkene |

| 1000-1250 | C-O stretch | Alcohol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems or chromophores within a molecule. In sterols, the pattern of double bonds dictates the UV absorption. For this compound, the double bonds at C-7 and C-22 are not conjugated. Isolated double bonds typically have a maximum absorption (λmax) below 200 nm. However, studies on similar sterols have sometimes reported weak absorption at higher wavelengths. For instance, analysis of a closely related compound, ergost-7-en-3-ol, showed a maximum absorption at a wavelength (λmax) of 240 nm. pensoft.netresearchgate.net This absorption is likely due to the endocyclic double bond system within the sterol nucleus.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₂₈H₄₆O), the molecular weight is 398.66 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 398.

The fragmentation pattern is characteristic of the sterol skeleton. Common fragmentation pathways include:

Loss of a water molecule (-H₂O): A peak at m/z 380 ([M-18]⁺) is expected due to the elimination of the hydroxyl group.

Side-chain cleavage: Fission of the bond between C-17 and C-20 results in fragments corresponding to the loss of the side chain.

Ring cleavage: Characteristic fragmentation of the sterol's tetracyclic ring system provides further structural confirmation.

Analysis of the acetate (B1210297) derivative of a similar compound shows a molecular ion and subsequent loss of acetic acid, followed by fragmentation of the sterol core, which can be used as a comparative tool for structural verification. nist.gov

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantification.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful method for analyzing volatile sterols. nist.gov For GC analysis, this compound may be derivatized (e.g., silylation) to increase its volatility and thermal stability. The compound can be identified based on its retention time on a specific column. For example, using a non-polar DB-5 MS capillary column, a specific retention index can be determined, allowing for reliable identification. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis and quantification of non-volatile compounds like sterols. Reversed-phase HPLC with a C18 column is a common approach. The mobile phase typically consists of a mixture of solvents like acetonitrile, methanol (B129727), and water. Detection is often achieved using a UV detector (if the compound has sufficient UV absorbance) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). pensoft.net LC-MS provides high sensitivity and specificity, allowing for both quantification and structural confirmation in a single analysis. pensoft.net

Ecological Roles and Biotechnological Applications of Ergosta 7,22 Dien 3 Ol

Ecological Significance in Fungi and Marine Organisms

Ergosta-7,22-dien-3-ol is a naturally occurring phytosterol primarily found within the cellular structures of fungi and certain marine life. smolecule.com In these organisms, it functions as a critical component of the cell membrane, analogous to the role cholesterol plays in animal cells. smolecule.comwikipedia.org

In the fungal kingdom, this compound is a known intermediate in the biosynthetic pathway of ergosterol (B1671047), the predominant sterol in most fungi. portlandpress.comimperial.ac.uk The ergosterol pathway is believed to be vital for fungi to adapt to environmental and climatic instabilities. wikipedia.org The compound has been identified in various mushroom species, including those of the genus Ganoderma. researchgate.netresearchgate.net

Within marine ecosystems, this compound has been isolated from invertebrates such as the spiny starfish, Marthasterias glacialis. nih.govplos.org Its presence in these organisms underscores its role in maintaining the structural integrity and fluidity of cell membranes in diverse ecological niches. smolecule.com

Potential as a Research Tool in Cell Biology and Biochemistry

The distinct biological activities of this compound make it a valuable tool for scientific investigation in cell biology and biochemistry. smolecule.com It is frequently used to probe fundamental cellular processes, including cell cycle regulation, inflammation, and cellular signaling.

In cancer research, studies have demonstrated that this compound can induce cell cycle arrest. nih.gov Specifically, it has been shown to cause an arrest in the G0/G1 phase of human neuroblastoma (SH-SY5Y) cells, making it a useful agent for studying the molecular checkpoints that govern cell division. nih.gov

In the field of immunology, the compound serves as a tool to investigate inflammatory pathways. Research on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells has shown that this compound can modulate inflammatory responses. plos.org It has been observed to reduce the expression of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). plos.org Furthermore, it influences cellular signaling by affecting the expression of Toll-like receptors and preventing the activation of the NF-κB pathway. smolecule.complos.org

The table below summarizes key research findings related to the biological effects of this compound in experimental models.

| Cell Line | Model System | Observed Effect | Research Area | Citation |

| SH-SY5Y (Human Neuroblastoma) | In vitro cell culture | Induces G0/G1 phase cell cycle arrest. | Cancer Biology | nih.gov |

| MCF-7 (Human Breast Cancer) | In vitro cell culture | Contributes to reduced DNA synthesis as part of a natural extract. | Cancer Biology | nih.gov |

| RAW 264.7 (Mouse Macrophage) | LPS-stimulated inflammation | Reduces expression of iNOS and COX-2; prevents NF-κB activation. | Inflammation | plos.org |

| J774A.1 (Mouse Macrophage) | In vitro cell culture | Its oxidized form, ergosta-7,22-dien-3-one, stimulates nitric oxide production and induces cytokine expression. | Immunology | biocrick.com |

Role as a Precursor in Synthesis of Other Bioactive Compounds

This compound is a versatile molecule that serves as a precursor or intermediate in both natural biosynthetic pathways and targeted chemical syntheses.

In nature, it is an established intermediate in the aerobic biosynthesis of ergosterol in yeast like Saccharomyces cerevisiae. portlandpress.com This pathway involves a series of enzymatic modifications to the sterol core.

In synthetic chemistry, this compound is a valuable starting material for creating other complex molecules. A notable application is its use in the synthesis of brassinosteroids, a class of plant hormones that regulate growth and development. psu.edu The synthesis can start from the more common ergosterol, which is converted to this compound as a key intermediate before further modification. psu.edu

The compound can also be chemically modified through various reactions:

Oxidation: It can be oxidized to produce Ergosta-7,22-dien-3-one, a related compound with its own distinct biological activities. smolecule.comnih.gov

Reduction: The double bonds in the molecule can be reduced to form saturated sterols. smolecule.com

Biotransformation: Microorganisms such as Nocardia erythropolis can transform this compound into other derivatives, including ergosta-7,22-dien-17α-ol-3-one. nih.gov

The following table outlines its role as a precursor in various synthetic routes.

| Starting Material | Intermediate/Precursor | Final Product(s) | Reaction Type | Application of Product | Citation |

| Ergosterol Acetate (B1210297) | This compound | Brassinosteroids | Reduction, Solvolysis, Oxidation | Plant growth stimulation | psu.edu |

| This compound | N/A | Ergosta-7,22-dien-3-one | Oxidation / Biotransformation | Biologically active sterone | smolecule.comnih.gov |

| Ergosterol | This compound | Fluorescent 4,6,8(14)-trien-3-one steroids | Oxidation, Etherification, Dehydrogenation | Probes for steroid-protein interactions | nih.gov |

| This compound | N/A | Ergosta-7,22-dien-17α-ol-3-one | Biotransformation | Sterol derivative | nih.gov |

Applications in Biosensor Development and Assays

While direct integration of this compound into biosensor devices is not extensively documented, its utility in a variety of biological assays is well-established. These assays leverage its biological activity to screen for and quantify cellular responses.

It is commonly used in cell-based assays to evaluate potential therapeutic effects. These include:

DNA Synthesis Assays: The incorporation of radiolabeled thymidine (B127349) (³H-thymidine) is used to measure the effect of the compound on cell proliferation. nih.gov

Cell Cycle Analysis: Flow cytometry using DNA-binding dyes like propidium (B1200493) iodide allows researchers to determine the specific phase of the cell cycle at which the compound exerts its effects. nih.gov

Inflammation Assays: Its anti-inflammatory properties are quantified by measuring levels of nitric oxide (NO), proteins like iNOS and COX-2, and various cytokines in cell culture models. plos.org

Apoptosis Assays: The activity of key apoptotic enzymes, such as caspases, is measured to determine if the compound induces programmed cell death. nih.gov

A significant application that bridges the gap toward biosensing is its use as a precursor for fluorescent probes. This compound can be converted into fluorescent 4,6,8(14)-trien-3-one steroids. nih.gov These synthetic derivatives are designed to act as molecular probes in assays studying steroid-protein interactions, allowing for the detection and characterization of these binding events through fluorescence. nih.gov

Future Research Directions and Translational Potential

Elucidation of Unidentified Mechanistic Pathways

While current research has identified some of the mechanisms through which Ergosta-7,22-dien-3-ol exerts its effects, a complete understanding remains elusive. For instance, its anti-inflammatory properties are linked to the modulation of pro-inflammatory cytokines and the NF-κB pathway. smolecule.comresearchgate.net Specifically, it has been shown to prevent CHOP-mediated ER-stress and NF-κB activation. researchgate.net However, the precise upstream and downstream targets within these pathways are not fully characterized. Future studies should aim to delineate the complete signaling cascades affected by this compound. Investigating its influence on other inflammatory pathways, beyond NF-κB, could reveal novel therapeutic targets. Similarly, while its pro-apoptotic effects in cancer cells are associated with endoplasmic reticulum stress and caspase activation, the intricate molecular interactions leading to these outcomes require further investigation. smolecule.com

Exploration of Novel Biological Activities

The known biological activities of this compound, primarily its anti-cancer and anti-inflammatory effects, may only represent a fraction of its therapeutic potential. smolecule.com Future research should systematically screen this compound for a broader range of biological activities. Given its steroidal structure, it is plausible that it could interact with various nuclear receptors and other cellular targets. Investigations into its potential antiviral, antibacterial, antifungal, and immunomodulatory properties are warranted. For example, a related compound, ergosta-7,22-dien-3-one, has been shown to influence the gene expression of Toll-like receptors. researchgate.net Exploring whether this compound shares these immunomodulatory capabilities could open up new avenues for its application in infectious diseases and autoimmune disorders.

Investigation of Biosynthetic Engineering for Enhanced Production

The natural abundance of this compound in its source organisms can be a limiting factor for large-scale production. smolecule.com Biosynthetic engineering offers a promising solution to this challenge. The biosynthetic pathway of sterols, originating from the mevalonic acid pathway, is well-established. mdpi.compensoft.net By identifying and manipulating the key enzymes involved in the specific conversion steps leading to this compound, it may be possible to create microbial cell factories for its enhanced production. This could involve overexpressing rate-limiting enzymes or knocking out competing pathways to channel metabolic flux towards the desired product. For instance, studies on the related compound ergosta-5,7-dien-3β-ol have shown that disrupting the erg5 gene in Saccharomyces cerevisiae can lead to its accumulation. researchgate.net Similar strategies could be adapted for this compound.

Development of Structure-Based Drug Design Strategies

The chemical structure of this compound provides a scaffold for the development of novel, more potent, and selective therapeutic agents. nist.gov Structure-activity relationship (SAR) studies can be employed to identify the key functional groups responsible for its biological effects. By synthesizing and testing various derivatives of the parent molecule, it may be possible to enhance its activity, improve its pharmacokinetic properties, and reduce potential off-target effects. For example, research on ergosterol (B1671047) derivatives has shown that modifications to the sterol nucleus can significantly impact their pro-apoptotic activity in cancer cells. thieme-connect.com Computational modeling and structure-based drug design can further guide the rational design of new analogues with optimized therapeutic profiles.

Integration with Omics Technologies (e.g., Lipidomics, Proteomics)

To gain a more holistic understanding of the cellular effects of this compound, its investigation should be integrated with advanced "omics" technologies. Lipidomics can be used to profile the changes in the lipid composition of cells and tissues upon treatment with the compound, providing insights into its effects on membrane biology and lipid signaling. researchgate.netbiorxiv.org Proteomics can identify the proteins that are differentially expressed or post-translationally modified in response to this compound, revealing its molecular targets and the pathways it modulates. tesisenred.netmetaspace2020.org This systems-level approach will be invaluable in constructing a comprehensive picture of the compound's mechanism of action and identifying potential biomarkers for its therapeutic efficacy.

Sustainable Sourcing and Cultivation Strategies

Currently, this compound is primarily extracted from natural sources like fungi and marine organisms. smolecule.com To ensure a sustainable and reliable supply for research and potential commercialization, it is crucial to develop efficient and environmentally friendly sourcing and cultivation strategies. This could involve optimizing the culture conditions for the producing organisms to maximize the yield of the compound. For marine organisms, aquaculture or cell culture techniques could be explored as alternatives to wild harvesting. Research into the fungal species that produce this sterol, such as those from the Ganoderma genus, could lead to the selection of high-yielding strains for controlled cultivation. researchgate.netresearchgate.net

常见问题

Basic Research Questions

Q. How can Ergosta-7,22-dien-3-ol be isolated and characterized from natural sources?

- Methodology :

- Extraction : Use methanol or ethanol for initial extraction from fungal sources (e.g., Lactarius subvellereus or Marthasterias glacialis), followed by liquid-liquid partitioning .

- Purification : Employ column chromatography (silica gel, Sephadex LH-20) and HPLC for separation. Confirm purity via TLC or HPLC-DAD .

- Structural Elucidation : Use NMR (¹H, ¹³C, DEPT, COSY, HMBC) and mass spectrometry (GC-MS, ESI-MS) to identify stereochemistry and molecular weight .

Q. What experimental models are suitable for initial screening of this compound's biological activities?

- Methodology :

- Inflammation Studies : Use LPS-stimulated RAW 264.7 macrophages to assess anti-inflammatory activity via NO production (Griess assay), iNOS/COX-2 expression (Western blot), and cytokine levels (ELISA) .

- Antifungal Resistance : Test Candida glabrata strains with ERG3 mutations (e.g., E139A) to evaluate sterol biosynthesis disruption using GC-MS sterol profiling .

Advanced Research Questions

Q. How does this compound modulate the NF-κB and CHOP pathways in inflammatory responses?

- Methodology :

- NF-κB Activation : Measure IκB-α degradation (Western blot), NF-κB nuclear translocation (immunofluorescence), and DNA-binding activity (EMSA or luciferase reporter assays) .

- ER Stress : Quantify CHOP expression (Western blot) and ER stress markers (e.g., GRP78) in LPS-treated cells. Use siRNA knockdown to validate pathway specificity .

Q. What strategies can resolve contradictions in this compound's effects on COX-2 and iNOS expression across studies?

- Methodology :

- Dose-Response Analysis : Test varying concentrations (e.g., 1–50 µM) to identify threshold effects.

- Combinatorial Assays : Co-administer with other fungal metabolites (e.g., unsaturated fatty acids) to assess synergistic/antagonistic interactions .

- Cell-Specific Variability : Compare results across cell types (e.g., primary macrophages vs. RAW 264.7) to identify model-dependent discrepancies .

Q. What is the role of this compound in fungal ergosterol biosynthesis under azole resistance?

- Methodology :

- Sterol Profiling : Extract sterols from azole-resistant Candida strains (ERG3 mutants) and analyze via GC-MS to quantify this compound accumulation .

- Antifungal Susceptibility Testing : Perform broth microdilution assays (CLSI M27) to correlate sterol composition with fluconazole resistance .

- Key Insight : ERG3 mutations shift sterol biosynthesis from ergosta-5,7,24(28)-trienol to this compound, reducing azole efficacy .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on this compound's ROS-scavenging activity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。